N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide
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Overview
Description
N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzofuran and piperidine moieties in the structure suggests that this compound may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzofuran precursor is replaced by the piperidine group.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide would depend on its specific biological target. Generally, compounds with benzofuran and piperidine moieties can interact with various enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)ethanamide
- N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide
- N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(pyrrolidin-1-yl)acetamide
Uniqueness
N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide is unique due to the specific combination of benzofuran and piperidine moieties, which may confer distinct pharmacological properties compared to other similar compounds.
Biological Activity
N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide, also known by its CAS number 105801-53-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula for this compound is C15H19N2O2 with a molecular weight of approximately 294.77 g/mol. The compound features a benzofuran moiety linked to a piperidine ring through an acetamide functional group.
Key Physical Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₉N₂O₂ |
Molecular Weight | 294.77 g/mol |
LogP | 3.15 |
Polar Surface Area | 45.06 Ų |
The structure of the compound is critical for its biological activity, influencing its interaction with various biological targets.
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting its use in neurodegenerative diseases.
- Antidepressant Activity : In animal models, it has been reported to exhibit antidepressant-like effects, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine.
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.
Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of similar benzofuran derivatives. The results indicated that these compounds could significantly reduce neuronal death in models of oxidative stress .
Study 2: Antidepressant Activity
In a randomized controlled trial involving rodent models, this compound demonstrated significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest moderate absorption with a reasonable half-life, allowing for once-daily dosing in potential therapeutic applications.
Properties
CAS No. |
105801-48-7 |
---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C15H20N2O2/c18-15(10-17-8-4-1-5-9-17)16-13-11-19-14-7-3-2-6-12(13)14/h2-3,6-7,13H,1,4-5,8-11H2,(H,16,18) |
InChI Key |
VNZDJZFSDGJCKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2COC3=CC=CC=C23 |
Origin of Product |
United States |
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